N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine
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Overview
Description
N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic compound that contains an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine typically involves the reaction of 2-chlorobenzylamine with glyoxal in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds .
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Similar to oxazoles, thiazoles contain a sulfur atom in place of the oxygen atom in the ring.
Uniqueness
Its oxazole ring provides a distinct framework for the development of new compounds with tailored properties .
Properties
Molecular Formula |
C10H11ClN2O |
---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H11ClN2O/c11-9-4-2-1-3-8(9)7-13-10-12-5-6-14-10/h1-4H,5-7H2,(H,12,13) |
InChI Key |
WKTXXAJICHGGJP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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